2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide
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Overview
Description
2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, an acetamide group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with a suitable pyrrolidinone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures (50-70°C) and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation: The pyrrolidinone ring can be oxidized to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, at reflux temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Major Products
Nucleophilic Substitution: Formation of substituted acetamides.
Hydrolysis: Formation of carboxylic acids and amines.
Oxidation: Formation of oxidized pyrrolidinone derivatives.
Scientific Research Applications
2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide: Characterized by the presence of a chloro group and a pyrrolidinone ring.
2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-12-6-7(4-9(12)14)2-3-11-8(13)5-10/h7H,2-6H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKICZQZMPJJCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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